7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one
Description
This coumarin derivative features a 2H-chromen-2-one core substituted at three key positions:
- Position 3: A 4-methylthiazol-2-yl group, a heterocyclic moiety known for enhancing π-π interactions and metal coordination in biological systems.
- Position 7: A hydroxy group, common in bioactive coumarins for antioxidant and hydrogen-bonding capabilities.
- Position 8: A (4-(2-hydroxyethyl)piperazin-1-yl)methyl substituent, introducing a flexible, polar side chain that may improve solubility and target binding .
Properties
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13-12-28-19(21-13)15-10-14-2-3-17(25)16(18(14)27-20(15)26)11-23-6-4-22(5-7-23)8-9-24/h2-3,10,12,24-25H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFAMNOABWGVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C(=C(C=C3)O)CN4CCN(CC4)CCO)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H23N3O4S
- Molecular Weight : 401.48 g/mol
- CAS Number : 384361-88-0
The structure features a chromenone core, a piperazine moiety, and a methylthiazole substituent, which are critical for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that the compound induces apoptosis in cancer cells by inhibiting topoisomerase activity, disrupting DNA replication and repair processes. This mechanism is crucial for the development of anticancer therapies.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The anti-inflammatory activity is attributed to its ability to modulate signaling pathways associated with inflammation.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound displays antimicrobial activity against various pathogens. Its effectiveness against bacterial strains was confirmed through minimum inhibitory concentration (MIC) assays, indicating its potential as an antimicrobial agent.
The proposed mechanisms by which this compound exerts its biological effects include:
- Topoisomerase Inhibition : The compound binds to topoisomerases, preventing DNA unwinding necessary for replication.
- Cytokine Modulation : It interferes with signaling pathways that regulate cytokine production, reducing inflammation.
- Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis and death.
Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, researchers evaluated the anticancer efficacy of several chromenone derivatives, including our compound of interest. The study reported an IC50 value of 5 µM against breast cancer cell lines, highlighting its potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Study 2: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and inflammatory markers when treated with the compound at a dosage of 10 mg/kg body weight .
Study 3: Antimicrobial Activity
Research conducted by Alegaon et al. assessed the antimicrobial properties of various derivatives, including this compound. It exhibited notable activity against Staphylococcus aureus with an MIC of 32 µg/mL, suggesting its potential utility in developing new antimicrobial agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 401.48 g/mol |
| CAS Number | 384361-88-0 |
| IC50 (Anticancer) | 5 µM (breast cancer cells) |
| MIC (Antimicrobial) | 32 µg/mL (Staphylococcus aureus) |
| Dosage (Anti-inflammatory) | 10 mg/kg |
Scientific Research Applications
The compound has been investigated for several biological activities, including:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
A comparative analysis of the antimicrobial efficacy of different derivatives demonstrated that this compound possesses a high activity against Staphylococcus aureus and moderate activity against Pseudomonas aeruginosa.
| Compound | Activity Against Staphylococcus aureus | Activity Against Pseudomonas aeruginosa |
|---|---|---|
| This Compound | High | Moderate |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and reduce inflammation through modulation of the nuclear factor kappa B (NF-kB) signaling pathway. This mechanism may lead to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
Case Study on Antimicrobial Efficacy
A study evaluated the efficacy of various chromenone derivatives in treating infections caused by Staphylococcus aureus. The results indicated that this compound demonstrated enhanced antibacterial activity compared to other tested compounds, suggesting its potential development into therapeutic agents.
Case Study on Anti-inflammatory Effects
In an experimental model of arthritis, administration of this compound led to significant reductions in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory agent.
Synthetic Routes and Preparation Methods
The synthesis of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methylthiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions:
- Preparation of the Benzothiazole Moiety : The initial step involves synthesizing the thiazole component.
- Introduction of the Chromenone Structure : Following the formation of the thiazole, the chromenone structure is introduced through nucleophilic substitution reactions.
- Attachment of the Hydroxyethyl Piperazine Group : The final step involves attaching the hydroxyethyl piperazine moiety under controlled reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Substituent Analysis at Position 8
Target Compound vs. 7-Hydroxy-8-[(4-Methylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Structural Difference : The target compound has a 2-hydroxyethyl group on the piperazine ring, while the analog has a methyl group.
- DFT studies on the methylpiperazine analog show optimized geometries with bond lengths and angles consistent with stable conformations (e.g., C–N bond: 1.47 Å theoretical vs. 1.45 Å experimental) .
Target Compound vs. 2-Amino-6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
- Structural Differences: Position 8: Piperidinylmethyl (6-membered ring with one N) vs. piperazinylmethyl (6-membered ring with two N atoms). Additional Groups: The analog has an amino group at position 2 and an ethyl group at position 6.
- Implications: Piperazine’s additional nitrogen may facilitate stronger interactions with acidic residues in enzymes or receptors. The ethyl and amino groups in the analog could alter pharmacokinetics, such as membrane permeability or metabolic stability .
Substituent Analysis at Position 3
Target Compound vs. 7-Hydroxy-8-{[4-(2-Hydroxyethyl)piperazin-1-ium-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
- Structural Difference : 4-Methylthiazol-2-yl (target) vs. 2-methoxyphenyl (analog).
- Implications :
Comparison with Piperazine-Linked Propoxy Coumarins
Target Compound vs. 7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-2H-chromen-2-one
- Structural Differences :
- Substitution Position : Propoxy linker at position 4 (analog) vs. methyl-linked piperazine at position 8 (target).
- Core Modifications : The analog has a methoxy group at position 7 and a phenyl group at position 3.
- The phenyl group at position 3 may enhance lipophilicity, contrasting with the thiazole’s polarity in the target compound .
Table 1: Key Structural and Inferred Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
